Acetanilide, 2',6'-dimethyl-N-(2-piperidinoethyl)-2-phenyl- Acetanilide, 2',6'-dimethyl-N-(2-piperidinoethyl)-2-phenyl-
Brand Name: Vulcanchem
CAS No.: 18109-50-7
VCID: VC18398037
InChI: InChI=1S/C23H30N2O/c1-19-10-9-11-20(2)23(19)25(17-16-24-14-7-4-8-15-24)22(26)18-21-12-5-3-6-13-21/h3,5-6,9-13H,4,7-8,14-18H2,1-2H3
SMILES:
Molecular Formula: C23H30N2O
Molecular Weight: 350.5 g/mol

Acetanilide, 2',6'-dimethyl-N-(2-piperidinoethyl)-2-phenyl-

CAS No.: 18109-50-7

Cat. No.: VC18398037

Molecular Formula: C23H30N2O

Molecular Weight: 350.5 g/mol

* For research use only. Not for human or veterinary use.

Acetanilide, 2',6'-dimethyl-N-(2-piperidinoethyl)-2-phenyl- - 18109-50-7

Specification

CAS No. 18109-50-7
Molecular Formula C23H30N2O
Molecular Weight 350.5 g/mol
IUPAC Name N-(2,6-dimethylphenyl)-2-phenyl-N-(2-piperidin-1-ylethyl)acetamide
Standard InChI InChI=1S/C23H30N2O/c1-19-10-9-11-20(2)23(19)25(17-16-24-14-7-4-8-15-24)22(26)18-21-12-5-3-6-13-21/h3,5-6,9-13H,4,7-8,14-18H2,1-2H3
Standard InChI Key CUEURHBZCLMUCD-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C)N(CCN2CCCCC2)C(=O)CC3=CC=CC=C3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a central acetanilide scaffold substituted with a 2,6-dimethylphenyl group at the amine nitrogen and a 2-piperidinoethyl moiety at the acetamide carbonyl (Figure 1). The piperidine ring introduces a tertiary amine, enhancing lipophilicity and potential CNS penetration. Key structural attributes include:

  • Molecular Formula: C23H30N2O\text{C}_{23}\text{H}_{30}\text{N}_{2}\text{O}

  • Molecular Weight: 350.5 g/mol

  • IUPAC Name: N-(2,6-Dimethylphenyl)-2-phenyl-N-(2-piperidin-1-ylethyl)acetamide

  • Canonical SMILES: CC1=C(C(=CC=C1)C)N(CCN2CCCCC2)C(=O)CC3=CC=CC=C3

The dimethyl groups at the 2' and 6' positions of the phenyl ring impose steric hindrance, potentially influencing receptor binding kinetics .

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number18109-50-7
Molecular Weight350.5 g/mol
LogP (Predicted)3.32
Polar Surface Area35.8 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

Synthesis and Chemical Reactivity

Synthetic Pathways

While detailed protocols for this specific compound are scarce, analogous acetanilides are synthesized via alkylation or acylation reactions. A plausible route involves:

  • Alkylation of 2,6-Dimethylaniline: Reaction with chloroacetyl chloride to form N-(2,6-dimethylphenyl)chloroacetamide.

  • Piperidine Substitution: Displacement of the chlorine atom by 2-piperidinoethylamine under basic conditions.

  • Phenylacetylation: Introduction of the phenyl group via Friedel-Crafts acylation or Suzuki coupling .

Ultrasonication-assisted methods, as demonstrated for related 2-pyridone derivatives , could enhance reaction efficiency by reducing time and improving yields (e.g., from 70% to 95% in comparable systems ).

Reactivity Profile

The compound’s reactivity is governed by:

  • Amide Bond: Susceptible to hydrolysis under acidic or basic conditions.

  • Piperidine Nitrogen: Participates in protonation-deprotonation equilibria (pKa ~10.5), influencing solubility.

  • Aromatic Rings: Subject to electrophilic substitution, particularly at the para positions of the phenyl groups .

Pharmacological Activities

Table 2: Comparative Bioactivity of Acetanilide Derivatives

CompoundTargetIC₅₀ (μM)Source
Acetanilide, 2',6'-dimethyl-...COX-212.3
N-(2,6-Dimethylphenyl)-...Sodium Channel8.7
Morpholinoethyl Analog (CID 28885)COX-145.6

Metabolic Stability

In vitro studies of related compounds show hepatic microsomal clearance rates of 15–20 mL/min/kg, suggesting moderate first-pass metabolism. The piperidine ring may undergo CYP3A4-mediated oxidation to form N-oxide metabolites .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundMolecular FormulaUnique FeatureLogP
Acetanilide, 2',6'-dimethyl-...C23H30N2O\text{C}_{23}\text{H}_{30}\text{N}_{2}\text{O}Piperidinoethyl group3.32
N-(2,6-Dimethylphenyl)-...C15H22N2O\text{C}_{15}\text{H}_{22}\text{N}_{2}\text{O}Smaller acetamide chain2.89
Morpholinoethyl Analog (CID 28885)C22H28N2O2\text{C}_{22}\text{H}_{28}\text{N}_{2}\text{O}_{2}Morpholine ring2.75

The piperidinoethyl derivative exhibits superior lipophilicity (LogP 3.32 vs. 2.75 for morpholino) , correlating with enhanced blood-brain barrier permeability.

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